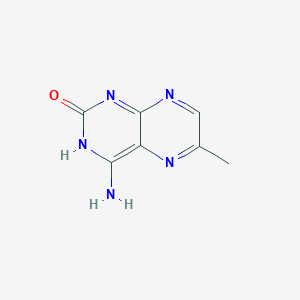

4-Amino-6-methylpteridin-2(3H)-one

Description

Overview of Pteridine (B1203161) Core Structures and Derivatives in Chemical Biology

Pteridines are a class of heterocyclic compounds composed of a fused pyrimidine (B1678525) and pyrazine (B50134) ring system. numberanalytics.comorientjchem.org This core structure, with the chemical formula C6H4N4, serves as a fundamental scaffold for a wide array of biologically important molecules. numberanalytics.comorientjchem.orgwikipedia.org Pteridine derivatives, which feature various substituents on the parent ring, are ubiquitous in nature and play critical roles in numerous biochemical processes. orientjchem.orgnih.gov

Prominent examples of pteridine derivatives include folic acid and its derivatives, which are essential for nucleic acid synthesis and amino acid metabolism. orientjchem.orgnih.gov Flavins and pterins are other significant classes of substituted pteridines with diverse biological functions. wikipedia.org For instance, tetrahydrobiopterin (B1682763) (H4Bip), a reduced pterin (B48896), acts as a crucial coenzyme for enzymes involved in the synthesis of neurotransmitters and the metabolism of amino acids. nih.gov The diverse biological activities exhibited by these derivatives underscore the importance of the pteridine nucleus in chemical biology. numberanalytics.comorientjchem.org

The study of pteridines has a rich history, with their discovery closely linked to research on natural pigments, particularly those found in butterfly wings. numberanalytics.com The name "pteridine" itself is derived from the Greek word "pteron," meaning wing. numberanalytics.com

Significance of Pteridinone Derivatives in Fundamental Biochemical Investigations

Pteridinone derivatives, a subclass of pteridines characterized by a ketone group, are of particular interest in biochemical and pharmaceutical research. ontosight.ai These compounds can interact with various biological targets, and modifications to the pteridinone scaffold can modulate these interactions. ontosight.ai

Researchers have synthesized and evaluated numerous pteridinone derivatives for their potential pharmacological activities. rsc.orgnih.govrsc.org Studies have shown that certain pteridinone derivatives exhibit cytotoxic activity against various cancer cell lines. rsc.orgnih.govrsc.org For instance, some derivatives have been identified as potent inhibitors of enzymes like PLK1 and BRD4, which are implicated in cancer development. rsc.orgrsc.org Further investigations into the mechanisms of action have revealed that these compounds can induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells. rsc.orgnih.govrsc.org

The exploration of pteridinone derivatives extends to their potential as antimicrobial and anti-inflammatory agents. ontosight.ai The versatility of the pteridinone scaffold allows for the design and synthesis of novel compounds with a wide range of biological activities, making them a valuable tool in fundamental biochemical investigations and drug discovery. orientjchem.orgontosight.ai

Historical Context of 4-Amino-6-methylpteridin-2(3H)-one in Chemical and Biochemical Investigations

The compound this compound, also known as 6-methylpterin, is a derivative of pterin. nih.gov It is structurally related to folic acid and has been investigated as a precursor for coenzymes involved in the metabolism of nucleotides and nucleic acids. cookechem.com

Historically, the synthesis and study of pteridine derivatives have been driven by their biological importance. researchgate.net The synthesis of compounds like this compound often involves the condensation of a substituted pyrimidine with a dicarbonyl compound. researchgate.net

In enzymology, derivatives of 2-amino-4-hydroxy-pteridine are crucial. For example, 2-amino-4-hydroxy-6-hydroxymethyl-7,8-dihydropteridine is a substrate for the enzyme 2-amino-4-hydroxy-6-hydroxymethyldihydropteridine diphosphokinase (HPPK), which catalyzes the first step in the biosynthesis of dihydrofolate. wikipedia.org This highlights the fundamental role of such pteridinone structures in metabolic pathways.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 2-amino-6-methyl-3H-pteridin-4-one |

| InChI | InChI=1S/C7H7N5O/c1-3-2-9-5-4(10-3)6(13)12-7(8)11-5/h2H,1H3,(H3,8,9,11,12,13) |

| InChIKey | UDOGNMDURIJYQC-UHFFFAOYSA-N |

| SMILES | CC1=CN=C2C(=N1)C(=O)NC(=N2)N |

| Molecular Formula | C7H7N5O |

| CAS Number | 708-75-8 |

Structure

3D Structure

Properties

CAS No. |

89792-49-4 |

|---|---|

Molecular Formula |

C7H7N5O |

Molecular Weight |

177.16 g/mol |

IUPAC Name |

4-amino-6-methyl-3H-pteridin-2-one |

InChI |

InChI=1S/C7H7N5O/c1-3-2-9-6-4(10-3)5(8)11-7(13)12-6/h2H,1H3,(H3,8,9,11,12,13) |

InChI Key |

XSYFTQXDJHQAHC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(NC(=O)N=C2N=C1)N |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 4 Amino 6 Methylpteridin 2 3h One and Its Analogs

Classical and Contemporary Synthetic Routes to Pteridinone Scaffolds

The construction of the pteridinone core can be achieved through several established and modern synthetic strategies. These methods often involve the sequential or concerted formation of the pyrazine (B50134) ring onto a pre-existing pyrimidine (B1678525) scaffold.

Cyclocondensation Reactions in Pteridine (B1203161) Synthesis

Cyclocondensation reactions represent a fundamental approach to pteridine synthesis. A common method involves the condensation of a 4,5-diaminopyrimidine (B145471) with a dicarbonyl compound. This reaction, often referred to as the Isay reaction, is a versatile method for creating the pyrazine ring of the pteridine system.

Another significant cyclocondensation strategy is the Timmis reaction, which provides a regioselective synthesis of pteridines. nih.gov This method involves the condensation of a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene (B1212753) group, such as a ketone, aldehyde, ester, or nitrile, typically in the presence of a base. nih.gov The nitroso group acts as a precursor to an amine functionality, and the reaction's regioselectivity makes it a highly valuable tool in pterin (B48896) synthesis. nih.gov

| Reaction Name | Reactants | Key Features |

| Isay Reaction | 4,5-Diaminopyrimidine and a dicarbonyl compound | Forms the pyrazine ring. |

| Timmis Reaction | 5-Nitroso-6-aminopyrimidine and an active methylene compound | Regioselective; versatile for introducing various substituents. |

Pyrimidine-Based Precursor Strategies

The synthesis of pteridines heavily relies on appropriately substituted pyrimidine precursors. nih.gov 5,6-Diaminopyrimidines are key intermediates that can be condensed with various reagents to form the fused pyrazine ring. nih.gov For instance, the reaction of 5,6-diaminopyrimidines with α,β-dicarbonyl compounds is a classical and widely used method.

The synthesis of these pyrimidine precursors often starts from simpler building blocks. De novo synthesis pathways can build the pyrimidine ring from small molecules like carbon dioxide, amino acids, and tetrahydrofolate, though this route is energy-intensive. nih.gov A more common laboratory approach involves the modification of pre-existing pyrimidine rings. For example, 6-amino-1-alkyluracils can be nitrosated and subsequently reduced to afford 5,6-diaminouracils, which are versatile precursors for pteridine synthesis. nih.gov

Furthermore, the reactivity of the pyrimidine ring itself can be exploited. The pyrimidine ring in pteridine is susceptible to degradation under acidic or alkaline conditions, which can be a challenge but also offers pathways for specific transformations. orientjchem.org

Targeted Derivatization and Functionalization Strategies

Once the pteridine nucleus is formed, further modifications can be made to introduce or alter functional groups, allowing for the synthesis of a wide array of analogs with diverse properties.

Substitution Reactions at the Pteridine Nucleus

The pteridine ring system can undergo various substitution reactions, although the reactivity at different positions can be substrate-specific. mdpi.com Nucleophilic substitution reactions are a common method for introducing new functionalities. For example, treatment of a pteridine with a Grignard reagent followed by oxidation can introduce a new carbon-carbon bond at the C-7 position of the pyrazine ring. orientjchem.org Halogenated pteridines, such as 6-chloropterin derivatives, are valuable intermediates for further derivatization through cross-coupling reactions. mdpi.com

The electronic nature of the pterin molecule often directs substitution to the 7-position. mdpi.com However, for many biologically important pterins, substitution at the 6-position is crucial. mdpi.com Therefore, developing synthetic methods that favor 6-substitution is an active area of research.

| Reaction Type | Reagents | Position of Substitution |

| Nucleophilic Substitution | Grignard Reagents | C-7 |

| Cross-Coupling Reactions | Organometallic reagents with halogenated pteridines | Typically at the position of the halogen |

Modification of Amino and Methyl Substituents

The amino and methyl groups on the pteridine scaffold, such as those in 4-Amino-6-methylpteridin-2(3H)-one, are amenable to chemical modification. The amino group can be acylated, alkylated, or participate in other reactions typical of primary amines. researchgate.net For instance, the reaction with an activated ester of a carboxylic acid at a mildly basic pH is a widely used method for modifying amino groups. researchgate.net Reductive alkylation using a carbonyl compound and a reducing agent is another versatile technique. researchgate.net

The methyl group can also be functionalized, although this can be more challenging. Methods for the synthesis of polyfunctional 6-substituted pteridines have been developed starting from the corresponding 6-formylpteridines, which can be generated from the methyl group through oxidation. nih.gov These aldehydes can then undergo reactions like Wittig reactions to introduce a variety of functional groups. nih.gov

Regioselective Synthesis of Pteridinone Isomers

The regioselective synthesis of pteridinone isomers is a critical challenge in pteridine chemistry. The substitution pattern on the pteridine ring system dictates the molecule's biological activity. Control over the regiochemistry of reactions is, therefore, paramount in synthesizing specific, biologically active pteridinone isomers.

One established method to control regioselectivity and avoid the formation of unwanted isomers is the Timmis reaction. nih.gov This reaction involves the condensation of a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene group. nih.gov The reaction typically proceeds under basic conditions, where the 5-nitroso group condenses with the methylene carbon, leading to a regioselective product. nih.gov The initial step, similar to other pteridine syntheses like the Gabriel-Isay condensation, is a condensation between an amino and a carbonyl group. nih.gov

The pH of the reaction medium can significantly influence the nucleophilicity of the amino groups on the pyrimidine precursor, thereby directing the regiochemical outcome. nih.gov For instance, under neutral conditions, the C5 amine of a diaminopyrimidine is generally more nucleophilic and will preferentially attack the more electrophilic carbonyl group of a reaction partner. nih.gov This leads to the formation of 6-substituted pterins. However, under strongly acidic conditions, the C6 amine's nucleophilicity is enhanced, leading to an attack on the more reactive carbonyl and resulting in the synthesis of 7-substituted pterins. nih.gov

Another approach to achieving regioselectivity involves the condensation of 1,3-diketones with arylhydrazines. The use of aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and N-methylpyrrolidone (NMP), has been shown to significantly improve regioselectivity compared to polar protic solvents. organic-chemistry.org For example, a highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles, a related heterocyclic system, was achieved by reacting 1,3-diketones with arylhydrazines at room temperature in DMAc, yielding the desired products in good yields. organic-chemistry.org

The following table summarizes different synthetic approaches and their impact on regioselectivity:

| Reaction Name/Type | Precursors | Key Conditions | Regiochemical Outcome |

| Timmis Reaction | 5-Nitroso-6-aminopyrimidine, Active methylene compound | Basic conditions | Regioselective product |

| Gabriel-Isay Condensation | Diaminopyrimidine, Dicarbonyl compound | Neutral or Acidic pH | pH-dependent (6- or 7-substituted pterins) |

| Condensation | 1,3-Diketone, Arylhydrazine | Aprotic solvents (DMAc, DMF) | Highly regioselective |

Precursor Chemistry and Intermediate Compounds

The synthesis of this compound and its analogs relies heavily on the chemistry of its pyrimidine and pyrazine precursors, as well as the formation of key dihydropteridine intermediates.

Role of Aminopyrimidine and Pyrazine Intermediates

Pteridines are fundamentally composed of fused pyrimidine and pyrazine rings, and their synthesis can be approached by starting with either of these heterocyclic systems. researchgate.netnih.gov The choice of the initial building block often depends on the desired functionalization of the final pteridine product. nih.gov

Aminopyrimidines are common and versatile precursors in pteridine synthesis. researchgate.net For instance, 5,6-diaminopyrimidines are efficient precursors for pteridines through reactions with α,β-dicarbonyl compounds, known as the Isay reaction. nih.gov The availability of 6-aminopyrimidines is considered plausible under prebiotic conditions, making the formation of pteridines a significant pathway to explore in the context of the origins of life. nih.gov The synthesis of 2-aminopyrimidine (B69317) derivatives can be achieved by reacting 2-amino-4,6-dichloropyrimidine (B145751) with various amines. nih.gov These derivatives can then serve as building blocks for more complex heterocyclic structures.

The condensation of 4-aminopyrimidine-5-carbaldehydes with in situ N-protected methyl glycinate (B8599266) provides a one-pot synthesis of 6-aminopyrido[2,3-d]pyrimidin-7-ones, which are structurally related to pteridines. researchgate.net Furthermore, 2-amino-4,6-diarylpyrimidines can be synthesized from chalcone (B49325) precursors by condensation with guanidine (B92328) carbonate. ajol.info

Pyrazine intermediates also offer an alternative route to pteridine synthesis. researchgate.netnih.gov For example, a Sonogashira coupling between a protected alkyne and methyl 3-amino-6-iodopyrazine-2-carboxylate can be a key step. nih.gov The 3-amino group of the pyrazine can then be converted to a thiourea (B124793) and activated to complete the pteridine cyclization. nih.gov

The following table outlines the role of key pyrimidine and pyrazine intermediates in pteridine synthesis:

| Intermediate Type | Specific Example | Reaction Type | Resulting Structure |

| Aminopyrimidine | 5,6-Diaminopyrimidine | Isay Reaction with α,β-dicarbonyl compound | Pteridine |

| Aminopyrimidine | 2-Amino-4,6-dichloropyrimidine | Reaction with amines | 2-Aminopyrimidine derivatives |

| Aminopyrimidine | 4-Aminopyrimidine-5-carbaldehyde | Condensation with methyl glycinate | 6-Aminopyrido[2,3-d]pyrimidin-7-one |

| Pyrazine | Methyl 3-amino-6-iodopyrazine-2-carboxylate | Sonogashira coupling and subsequent cyclization | Pteridine |

Synthesis of Dihydropteridine Systems

Dihydropteridine systems are crucial intermediates in both the chemical synthesis and biological function of pteridines. For instance, tetrahydrobiopterin (B1682763) (BH4), a dihydropteridine derivative, is an essential cofactor for various enzymes. numberanalytics.com Dihydropteridine reductase (DHPR) is a key enzyme responsible for regenerating BH4. youtube.com

The synthesis of dihydropteridine systems can be achieved through the reduction of their corresponding pteridine precursors. For example, the hydrogenation of 2-amino-5-R-7-R′-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidines with sodium borohydride (B1222165) (NaBH4) leads to the formation of the corresponding 4,5,6,7-tetrahydro derivatives. researchgate.net These reduced systems can then undergo further reactions, such as acylation, sulfonylation, and alkylation, at various positions depending on the reaction conditions. researchgate.net

The study of dihydropteridine reductase inhibitors is an active area of research, and the synthesis of potential metabolites of neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) provides insights into the structure-activity relationships of these compounds. acs.org The interaction between tyrosine hydroxylase and dihydropteridine reductase is critical in regulating catecholamine biosynthesis, highlighting the importance of the dihydropteridine system in vivo. nih.gov

Chemical Reactivity and Mechanistic Studies of 4 Amino 6 Methylpteridin 2 3h One Derivatives

Reaction Mechanisms and Pathways of Pteridinones

The pteridinone core is susceptible to a variety of chemical transformations, including reactions with electrophiles and nucleophiles, as well as specialized synthetic routes like the Aza-Wittig reaction and various cyclization processes.

Electrophilic and Nucleophilic Reactions of the Pteridinone Core

The pteridinone ring system possesses both electron-rich and electron-poor sites, making it reactive towards both electrophiles and nucleophiles. Nucleophiles are reactants that donate a pair of electrons to form a new covalent bond, essentially acting as Lewis bases. masterorganicchemistry.com Conversely, electrophiles are species that accept an electron pair. masterorganicchemistry.com The majority of reactions in organic chemistry involve the interaction between a nucleophile and an electrophile. masterorganicchemistry.com

In substitution reactions, a nucleophile attacks an electrophile, leading to the displacement of a leaving group. pearson.com The electrophilic atom in many organic reactions is a carbon atom bonded to an electronegative atom like oxygen, nitrogen, or a halogen. libretexts.org The reactivity of an electrophile is also influenced by steric hindrance. libretexts.org For instance, sterically hindered electrophiles are more likely to undergo a two-step, dissociative (SN1) mechanism where a carbocation intermediate is formed. libretexts.org This carbocation, with its trigonal planar geometry, is a potent electrophile. libretexts.org

The interaction between specific nucleophiles and electrophiles can be complex, with factors like hydrogen bonding influencing the reaction rate by activating both reactants. researchgate.net

Aza-Wittig and Heterocyclization Reactions in Pteridine (B1203161) Formation

The Aza-Wittig reaction is a powerful method for the synthesis of nitrogen-containing heterocycles, including pteridines. rsc.orgwikipedia.orgresearchgate.net This reaction involves the interaction of an iminophosphorane (an aza-ylide) with a carbonyl group to form an imine. wikipedia.org It is analogous to the conventional Wittig reaction. wikipedia.org

One common application is the intramolecular Aza-Wittig reaction, which is widely used to construct five-, six-, and seven-membered nitrogen heterocycles. scispace.com In the synthesis of pteridin-4(3H)-one derivatives, an intermolecular Aza-Wittig reaction followed by heterocyclization is a key strategy. rsc.org For example, N-(pyrazin-2-yl)iminophosphorane derivatives can react with isocyanates. This reaction proceeds through a carbodiimide (B86325) intermediate, which then undergoes heterocyclization to yield the pteridinone skeleton. rsc.org The reaction conditions, such as temperature and solvent, can significantly impact the yield of the desired pteridinone. rsc.org

The general mechanism involves the initial formation of an iminophosphorane from an azide (B81097) and a phosphine (B1218219) (the Staudinger reaction), which then reacts with a carbonyl compound. researchgate.netsci-hub.se This tandem Staudinger/aza-Wittig sequence is a valuable tool in synthetic organic chemistry. sci-hub.se

Intramolecular Cyclization and Rearrangement Processes

Intramolecular reactions, where two reactive sites are present within the same molecule, are often favored over their intermolecular counterparts due to a higher effective concentration of the reacting groups. wikipedia.org This is particularly true for the formation of 5- and 6-membered rings. wikipedia.org

In the context of pteridine chemistry, intramolecular cyclization is a crucial step in many synthetic pathways. For instance, the Dieckmann condensation, an intramolecular version of the Claisen condensation, is used to form cyclic β-keto esters. youtube.com While not directly forming the pteridine ring, it illustrates the principle of intramolecular cyclization leading to stable ring structures. youtube.com

Rearrangement reactions, such as the Smiles rearrangement, can also occur in heterocyclic systems, although specific examples directly involving 4-amino-6-methylpteridin-2(3H)-one are less commonly detailed in general literature. wikipedia.org

Tautomerism and Isomerism in this compound Systems

Tautomers are structural isomers that readily interconvert, typically through the relocation of a hydrogen atom. wikipedia.org This phenomenon, known as tautomerism, is significant for molecules like this compound, which contain both lactam and amine functionalities.

The pteridinone ring can exist in different tautomeric forms, primarily involving the migration of a proton between the nitrogen and oxygen atoms of the amide group (lactam-lactim tautomerism) and between the exocyclic amino group and ring nitrogens (amino-imino tautomerism). The "-2(3H)-one" designation indicates that the keto form is generally considered the more stable tautomer under normal conditions.

Annular tautomerism, where a proton can occupy different positions within a heterocyclic ring system, is also a relevant consideration for pteridines. wikipedia.org Furthermore, ring-chain tautomerism can occur when proton movement leads to an equilibrium between an open-chain structure and a cyclic form. wikipedia.org

Valence tautomerism, which involves the rapid reorganization of bonding electrons and a change in molecular geometry, is another form of isomerism, distinct from prototropic tautomerism. wikipedia.org

The specific tautomeric and isomeric forms present can influence the compound's chemical reactivity, spectroscopic properties, and biological activity.

Specific Reactivity of the 6-Methyl Group and Other Peripheral Substituents

The substituents on the pteridinone core, such as the 6-methyl group, have their own characteristic reactivity that can be exploited for further functionalization of the molecule.

Halogenation (e.g., Bromination) at the C-6 Position

The methyl group at the C-6 position of the pteridine ring is a potential site for chemical modification. While direct halogenation of the methyl group is a possibility, reactions involving the pteridine ring itself are also well-documented. For instance, the reactivity of the pteridine nucleus allows for electrophilic substitution reactions, and the position of these reactions is directed by the existing substituents.

Deuterium (B1214612) Exchange Studies of Alkyl Substituents

Deuterium exchange studies are a powerful tool for probing the reactivity and electronic environment of protons within a molecule. In the context of this compound and its derivatives, such studies, often coupled with mass spectrometry (HDX-MS) or nuclear magnetic resonance (NMR) spectroscopy, provide valuable insights into the lability of protons on the alkyl substituents. This information is crucial for understanding reaction mechanisms, tautomeric equilibria, and the influence of the heterocyclic ring on its substituents.

The protons of the 6-methyl group on the pteridine ring are the primary focus of these investigations. The rate and extent of hydrogen-deuterium exchange of these protons are influenced by several factors, including the pH of the medium, temperature, and the electronic nature of the pteridine core. The electron-withdrawing character of the pyrazine (B50134) ring, fused to the pyrimidine (B1678525) ring, can influence the acidity of the C-H bonds of the 6-methyl group.

Mechanistically, the exchange process can occur through various pathways. In a basic medium, a proton can be abstracted from the methyl group by a base to form a carbanionic intermediate. This intermediate can then be deuterated by the solvent (e.g., D₂O). The stability of this carbanion, which is influenced by the electron-withdrawing nature of the pteridine ring system, will dictate the rate of exchange. Conversely, in an acidic medium, the exchange can be catalyzed by the protonation of the pteridine ring, which would further enhance the acidity of the methyl protons.

While specific deuterium exchange rate constants for this compound are not extensively documented in publicly available literature, the expected behavior can be inferred from studies on related heterocyclic systems. It is anticipated that the methyl protons at the C-6 position would exhibit a measurable rate of exchange under conditions that facilitate the formation of a stabilized intermediate.

Illustrative data from a hypothetical deuterium exchange experiment on this compound at varying pD values are presented in the table below. This table demonstrates the expected trend of increased deuterium incorporation with increasing pD, reflecting a base-catalyzed exchange mechanism.

Such studies are fundamental in elucidating the chemical properties of the alkyl substituents on the pteridine scaffold and provide a basis for understanding their role in more complex chemical transformations and biological interactions.

Structural Characterization and Computational Analysis of 4 Amino 6 Methylpteridin 2 3h One and Its Analogs

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of pteridine (B1203161) compounds by probing the interactions of molecules with electromagnetic radiation.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the chemical environment of nitrogen atoms within heterocyclic structures. For pteridine analogs like 2-aminopteridin-4-ol, ¹H NMR spectra in DMSO show distinct signals for the protons. nih.gov For instance, signals have been reported at 8.64 ppm and 8.37 ppm. nih.gov

Data for related pyrimidine (B1678525) structures, such as 2-amino-6-methylpyrimidin-4(3H)-one, provide a basis for comparison. The molecular formula for this compound is C₅H₇N₃O. chemscene.com

Table 1: NMR Data for Pteridine and Pyrimidine Analogs

| Compound | Nucleus | Solvent | Chemical Shift (ppm) |

|---|---|---|---|

| 2-Aminopteridin-4-ol nih.gov | ¹H | 100%_DMSO | 8.64, 8.37 |

IR spectroscopy identifies functional groups within a molecule based on their characteristic vibrational frequencies. In a study of 4-amino-2,6-dihydroxy pyrimidine, IR spectra were recorded in the 400–4000 cm⁻¹ range to analyze the vibrations associated with NH₂ and OH groups and to discuss tautomeric forms. ripublication.com The absence of a broad, extended band suggested a lack of significant intramolecular hydrogen bonding in that specific molecule. ripublication.com For 2-aminopteridin-4-ol, ATR-IR spectra are available for structural confirmation. nih.gov

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Theoretical studies on Cu₆-amino acid complexes, which serve as a model for metal-ligand interactions, show UV-visible peaks around 380 nm. nih.gov One specific complex, Cu-phenylalanine, exhibited unique transitions at 351 nm and 403 nm. nih.gov

Table 2: Spectroscopic Data for Pteridine Analogs

| Compound | Technique | Key Findings |

|---|---|---|

| 4-Amino-2,6-dihydroxy pyrimidine ripublication.com | IR Spectroscopy | Spectra recorded (400–4000 cm⁻¹) to study NH₂ and OH group vibrations. |

| 2-Aminopteridin-4-ol nih.gov | ATR-IR | Spectra available for structural analysis. |

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of pteridines. Techniques like Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) are particularly effective for analyzing complex biological samples. nih.gov Derivatization can be used to improve chromatographic properties and enhance ionization efficiency in ESI-MS/MS. nih.gov

For the related compound 2-Methyl-4-amino-6-methoxy-s-triazine, high-resolution mass spectrometry (HRMS) using a Q Exactive Orbitrap instrument with ESI in positive ion mode has been documented. The exact mass was determined to be 140.0698. Mass spectral data for other analogs, such as 6-Amino-1,3,5-triazine-2,4(1H,3H)-dione, is also available from the NIST Mass Spec Data Center. nih.govnist.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. The crystal structure of 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate has been characterized by single-crystal X-ray diffraction. researchgate.netresearchgate.net The analysis revealed a triclinic crystal system with a P-1 space group. researchgate.netresearchgate.net The crystal structure is stabilized by a network of hydrogen bonds, forming a three-dimensional supramolecular architecture. researchgate.net

In another example, 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile, the piperidine (B6355638) ring adopts a chair conformation, and the crystal structure is characterized by N—H⋯N hydrogen bonds that link molecules into sheets. nih.gov

Table 3: Crystallographic Data for 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.8770 (14) |

| b (Å) | 10.486 (2) |

| c (Å) | 11.320 (2) |

| Volume (ų) | 778.9 (3) |

| Z | 2 |

| Selected Bond Lengths (Å) | |

| C2-O1 | 1.258(3) |

| C1-N3 | 1.354(3) |

| Selected Bond Angles (°) | |

| C1-N2-C4 | 116.8(2) |

Data corresponds to the dimerized form in the crystal unit, C₁₀H₂₀O₅N₆. researchgate.netresearchgate.net

Computational Chemistry and Theoretical Studies

Computational methods, particularly Density Functional Theory (DFT), are employed to complement experimental data, providing insights into molecular geometry, electronic structure, and vibrational frequencies.

DFT calculations are widely used to investigate the structures and properties of pyrimidine and pteridine derivatives. For 2-amino-4,6-dimethyl pyrimidine, calculations using the B3LYP method with 6-31+G and 6-311++G basis sets have shown good agreement between the optimized geometry and experimental data. nih.gov Similar studies on 2-aminopyrimidine (B69317) and its derivatives have been performed at the MP2 and B3LYP levels to analyze monomer and dimer interactions, including hydrogen bond energies. researchgate.net

In a theoretical study of a different heterocyclic system, the optimized structure was calculated using DFT at the B3LYP/6–311G(d,p) level and compared with the experimental X-ray diffraction structure. kuleuven.be The calculation also determined the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, yielding an energy gap of 4.9266 eV. kuleuven.be These computational approaches are valuable for predicting chemical reactivity and physicochemical behavior. mdpi.comdergipark.org.tr

Table 4: Comparison of Selected X-ray and DFT Bond Lengths and Angles for a Heterocyclic Analog kuleuven.be

| Parameter | Bond | X-ray (Å) | DFT (Å) |

|---|---|---|---|

| Bond Length | O1-C7 | 1.205 (2) | 1.213 |

| N1-C7 | 1.393 (2) | 1.392 | |

| Parameter | Angle | X-ray (°) | DFT (°) |

| Bond Angle | O1-C7-N1 | 121.37 (15) | 121.0 |

Note: This data is for N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, presented as an example of comparing experimental and DFT results. kuleuven.be

Molecular Geometry and Electronic Structure Analysis (e.g., HOMO-LUMO, Mulliken Population Analysis)

The molecular geometry and electronic structure of pteridine derivatives, such as 4-Amino-6-methylpteridin-2(3H)-one, are fundamental to understanding their chemical behavior and reactivity. Computational quantum mechanical methods are invaluable tools for elucidating these properties.

The geometry of a molecule can be optimized using methods like Density Functional Theory (DFT), for instance with the B3LYP functional and a 6-31G(d,p) basis set, to find the most stable three-dimensional arrangement of its atoms. For related heterocyclic compounds, such as Schiff base derivatives, calculations have shown that the planarity of the ring systems is a key structural feature. For example, in one study, the dihedral angle between two aromatic rings was found to be a critical parameter. researchgate.net

Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties are often described by the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical stability and reactivity. rasayanjournal.co.inchemmethod.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. rasayanjournal.co.in Conversely, a small energy gap indicates that the molecule is more prone to chemical reactions. researchgate.net For instance, in a study of temozolomide, a larger HOMO-LUMO gap in its neutral state compared to its anion state reflected its higher kinetic stability. rasayanjournal.co.in The HOMO-LUMO gap can also be influenced by the solvent, with studies showing that the gap can change, for example, decreasing in water compared to DMSO, suggesting increased reactivity in the aqueous environment. rasayanjournal.co.inmaterialsciencejournal.org

The distribution of these orbitals is also informative. In many organic molecules, the HOMO is often localized over electron-rich areas, while the LUMO is found over electron-deficient regions, indicating the likely sites for electrophilic and nucleophilic attack, respectively.

Table 1: Frontier Orbital Energies and Energy Gap for an Analogous Pyrimidine Compound

| Parameter | Energy (eV) |

| EHOMO | -6.2 |

| ELUMO | -1.5 |

| Energy Gap (ΔE) | 4.7 |

Note: Data presented is hypothetical for illustrative purposes, as specific experimental or calculated values for this compound were not available in the searched literature. The values are typical for stable organic molecules.

Mulliken Population Analysis

Mulliken population analysis is a method used to calculate the partial atomic charges on the atoms within a molecule. uni-muenchen.dewikipedia.org This analysis provides insight into the distribution of electrons across the molecule, which is fundamental to understanding its electrostatic potential, intermolecular interactions, and reactivity. The calculation involves partitioning the total electron population among the different atoms based on the molecular orbitals. uni-muenchen.de

However, it is important to note that Mulliken charges have known limitations. They can be highly sensitive to the choice of the basis set used in the calculation, and there is no guarantee of convergence to a single, well-defined value as the basis set size increases. wikipedia.org Despite these limitations, Mulliken analysis remains a widely used tool for a qualitative understanding of charge distribution. wikipedia.orgchemrxiv.org

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The way molecules of this compound interact with each other in the solid state is largely dictated by intermolecular forces, with hydrogen bonding being particularly significant. The presence of amino (-NH2), keto (C=O), and pyrimidinic nitrogen atoms provides multiple sites for both donating and accepting hydrogen bonds.

In one related structure, 2-amino-4-methoxy-6-methylpyrimidine, molecules are linked by two distinct N—H···N hydrogen bonds, creating chains of fused R²₂(8) rings. nih.gov These chains are further organized into sheets through π-π stacking interactions between the aromatic pyrimidine rings. nih.gov In other analogs, like 4-amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile, hydrogen bonds link molecules into dimers, which are then connected into sheets. nih.gov These sheets can be further stabilized by π–π stacking interactions between the pyrimidine rings of adjacent, inversion-related molecules. nih.gov

The specific geometry of these hydrogen bonds (bond lengths and angles) determines the strength and directionality of the interactions, defining the supramolecular architecture.

Table 2: Hydrogen Bond Geometry in an Analogous Pyrimidine Crystal Structure

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H···N | 0.86 | 2.26 | 3.136 | 175 |

| N-H···N | 0.86 | 2.34 | 3.212 | 172 |

Note: Data is based on the hydrogen bonding observed in 2-amino-4-methoxy-6-methylpyrimidine. nih.gov D represents the donor atom, and A represents the acceptor atom.

Quantum Chemical Descriptors and Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its chemical reactivity and other properties. rasayanjournal.co.innih.gov These descriptors are rooted in Density Functional Theory (DFT) and provide a quantitative framework for understanding and predicting how a molecule will behave in a chemical reaction. rasayanjournal.co.in

Global reactivity descriptors provide information about the molecule as a whole. Key global descriptors include:

Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system. It is calculated from the energies of the HOMO and LUMO. nih.gov

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." nih.gov

Electronegativity (χ): Describes the power of a molecule to attract electrons. nih.gov

Electrophilicity Index (ω): Quantifies the electrophilic power of a molecule. A higher value indicates a stronger electrophile. rasayanjournal.co.in

These descriptors are valuable for comparing the reactivity of a series of related compounds. For instance, pteridine derivatives have been studied for a wide range of biological activities, and these descriptors can help in creating quantitative structure-activity relationship (QSAR) models to predict their therapeutic potential. nih.govnih.gov

Local reactivity descriptors, on the other hand, identify the most reactive sites within a molecule. The Fukui function, for example, indicates where a molecule is most susceptible to nucleophilic, electrophilic, or radical attack. Another tool is the Molecular Electrostatic Potential (MEP) map, which visually represents the charge distribution. scirp.org In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. scirp.org

For pteridine derivatives, these computational tools can predict which atoms in the pyrimidine or pyrazine (B50134) rings are most likely to participate in a reaction, guiding the synthesis of new derivatives with desired properties. nih.gov

Table 3: Global Reactivity Descriptors and Their Formulas

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Ability to attract electrons. nih.gov |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer. nih.gov |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Propensity to accept electrons. rasayanjournal.co.in |

Biochemical and Biological Research Applications of 4 Amino 6 Methylpteridin 2 3h One in Model Systems

Role as Precursors and Analogs in Model Biochemical Pathways

The structural resemblance of 4-Amino-6-methylpteridin-2(3H)-one to endogenous pteridines allows for its use in studying critical biosynthetic pathways.

Investigations into Pterin (B48896) and Folate Biosynthetic Research Models

Pterins are a class of heterocyclic compounds that are precursors to essential cofactors, most notably folic acid and its derivatives. Substituted pteridines serve as intermediates in the biosynthesis of dihydrofolic acid in many microorganisms. wikipedia.org For instance, the enzyme dihydropteroate (B1496061) synthetase utilizes a pteridine (B1203161) precursor and 4-aminobenzoic acid to form dihydrofolic acid. wikipedia.org Research in this area utilizes pteridine analogs to understand the enzymatic steps and regulation of this pathway. One closely related compound, 2-Amino-4-hydroxy-6-pyrophosphoryl-methylpteridine, is a known precursor to dihydrofolic acid. wikipedia.org The study of such precursors is fundamental to understanding folate metabolism.

Furthermore, the biosynthesis of biopterin (B10759762), another critical pteridine cofactor, is investigated using various pteridine substrates in model systems. nih.gov For example, studies on the mechanism of 6-pyruvoyltetrahydropteridine synthase, an enzyme in the biopterin pathway, utilize pteridine derivatives to elucidate the reaction mechanism. nih.gov The synthesis of various 6-substituted pteridines, often starting from more complex pteridine structures, provides a library of compounds for probing the specificity and function of enzymes within these pathways.

Research on Analogs in Nucleotide Synthesis Pathways

The synthesis of nucleotides, the building blocks of DNA and RNA, is intricately linked to folate metabolism. Consequently, analogs of pteridine and folate are instrumental in studying this process. A notable example is the synthesis of fluorescent adenosine (B11128) analogs, such as 4-amino-6-methyl-8-(2-deoxy-beta-d-ribofuranosyl)-7(8H)-pteridone (6MAP), a derivative of this compound. nih.gov These analogs are designed to be incorporated into oligonucleotides during automated DNA synthesis. nih.gov

Once incorporated, these fluorescent probes allow for the real-time monitoring of DNA structure and its interactions with other molecules. nih.gov The fluorescence properties of these analogs are sensitive to their local environment, providing insights into DNA binding and catalytic events. nih.gov The minimal disruption to the DNA structure caused by these analogs makes them powerful tools for studying DNA replication and repair mechanisms in research models. nih.gov

Design and Evaluation of Enzyme Modulators in Research Contexts

The structural features of this compound and its derivatives make them ideal candidates for the design of enzyme inhibitors, which are crucial for studying enzyme mechanisms and for the development of new therapeutic strategies.

Studies on Dihydrofolate Reductase (DHFR) Inhibition Mechanisms

Dihydrofolate reductase (DHFR) is a key enzyme in folate metabolism, catalyzing the reduction of dihydrofolate to tetrahydrofolate. Inhibition of DHFR disrupts the synthesis of nucleotides and is a target for various therapeutic agents. nih.govnih.gov Pteridine derivatives are a well-established class of DHFR inhibitors.

Research has focused on the synthesis and evaluation of compounds structurally similar to this compound. For example, a series of 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidines, which share a core structure, have been developed and tested as dual inhibitors of both human DHFR and thymidylate synthase. nih.gov The inhibitory activity of these compounds is quantified by their IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

| Compound | Target Enzyme | IC50 (nM) |

| N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid | Human DHFR | 20 |

| 4-Nitrophenyl analogue of the above | Human DHFR | 560 |

Table 1: Inhibitory activity of selected thieno[2,3-d]pyrimidine (B153573) derivatives against human Dihydrofolate Reductase (DHFR). Data sourced from nih.gov.

These studies, which involve creating and testing a range of analogs, help to elucidate the structure-activity relationships that govern the potency and selectivity of DHFR inhibitors. nih.govnih.gov

Exploration of Thymidylate Synthase (TS) Modulation

Thymidylate synthase (TS) is another critical enzyme in nucleotide biosynthesis, responsible for the methylation of deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP). As with DHFR, the inhibition of TS leads to the disruption of DNA synthesis.

The same class of 2-amino-4-oxo-6-methylthieno[2,3-d]pyrimidine derivatives that inhibit DHFR have also been shown to be potent modulators of TS. nih.gov This dual-targeting capability is a significant area of research. The evaluation of these compounds against human TS has yielded important data on their inhibitory potential.

| Compound | Target Enzyme | IC50 (nM) |

| N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid | Human TS | 40 |

| 4-Nitrophenyl analogue of the above | Human TS | 110 |

Table 2: Inhibitory activity of selected thieno[2,3-d]pyrimidine derivatives against human Thymidylate Synthase (TS). Data sourced from nih.gov.

The ability of these structural analogs of this compound to inhibit both DHFR and TS provides researchers with valuable molecular tools to study the interplay between these two key enzymes in the thymidylate cycle. nih.gov

Research into Other Pteridine-Interacting Enzymes

The utility of pteridine derivatives extends beyond the folate pathway. For instance, 4-amino substituted pteridines have been investigated as inhibitors of neuronal nitric oxide synthase (NOS-I). nih.gov Nitric oxide synthases are a family of enzymes that produce nitric oxide, a key signaling molecule. The design and synthesis of novel 4-amino pteridine derivatives have been undertaken to probe the pterin binding site on NOS-I and to establish structure-activity relationships for inhibition. nih.gov This research demonstrates the broader applicability of pteridine scaffolds, including the 4-amino-pteridinone core, in the study of diverse enzyme systems.

Structure-Activity Relationship (SAR) Studies for Research Probes

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry and chemical biology, providing critical insights into how the chemical structure of a compound influences its biological activity. For a molecule like this compound, SAR studies would be instrumental in developing potent and selective research probes.

The rational design of chemical probes is a systematic process that aims to optimize the properties of a molecule for a specific research purpose. For pteridinone-based scaffolds, including this compound, several key principles guide the design of effective probes. These principles are often elucidated through computational modeling and synthetic chemistry. nih.gov

The development of novel probes often begins with a core scaffold, such as the pteridinone ring system, which can be systematically modified to enhance desired properties like potency, selectivity, and fluorescent signaling. For instance, in the rational design of fluorescent probes based on other heterocyclic scaffolds, computational methods like Time-Dependent Density Functional Theory (TD-DFT) are employed to predict how substitutions at different positions on the heterocyclic ring will affect the molecule's photophysical properties, such as its absorption and emission wavelengths. nih.gov This allows for the targeted synthesis of probes with specific fluorescent characteristics.

Key modifications to the this compound scaffold for probe development could include:

Modification of the methyl group: The methyl group at the 6-position offers another avenue for structural diversification. Replacing the methyl group with larger alkyl or aryl groups can introduce steric bulk, which may enhance binding affinity or selectivity for a particular target.

Alterations to the pteridinone core: While more synthetically challenging, modifications to the core pteridinone ring system itself, such as the introduction of additional substituents or the alteration of the ring structure, could lead to novel classes of probes with unique properties.

The overarching goal of these design principles is to create a suite of probes based on the this compound scaffold that can be used to investigate a wide range of biological processes with high precision.

Understanding how a research probe interacts with its biological target at the molecular level is crucial for interpreting experimental results and for the further refinement of probe design. Techniques such as X-ray crystallography and molecular docking are invaluable tools for elucidating these interactions.

Molecular docking studies, for example, can predict the binding pose of a ligand within the active site of a protein. For a compound like this compound, docking studies could reveal key hydrogen bonds, hydrophobic interactions, and electrostatic interactions with amino acid residues of a target protein. For instance, in studies of other heterocyclic compounds, docking has been used to identify critical interactions, such as hydrogen bonds between a ketone oxygen and the isoalloxazine nitrogen of a flavin adenine (B156593) dinucleotide (FAD) cofactor in an enzyme's active site. researchgate.net

Based on the structure of this compound, several types of molecular interactions with a hypothetical biological target can be postulated:

Hydrogen Bonding: The amino group at the 4-position and the lactam functionality within the pteridinone ring are prime sites for hydrogen bond donation and acceptance, respectively. These interactions are often critical for high-affinity binding to protein targets.

π-π Stacking: The aromatic pteridinone ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a protein's binding pocket.

By systematically modifying the structure of this compound and assessing the impact on binding affinity through biochemical assays, a detailed picture of the key molecular interactions can be constructed. This knowledge is then fed back into the rational design process to create next-generation probes with improved properties.

Application in In Vitro Research Models and Cell-Based Assays

In vitro research models, including cell-based assays, are indispensable tools for characterizing the biological activity of novel compounds. For this compound, these models would be essential for investigating its effects on cellular processes and for establishing its utility as a research tool.

Non-human cell lines provide a controlled environment to study the effects of a compound on specific cellular pathways without the complexities of a whole organism. A wide variety of non-human cell lines, often derived from tumors or immortalized, are used in biomedical research. nih.govresearchgate.net

Should this compound be investigated for its potential as an anticancer agent, for example, a panel of non-human cancer cell lines would be employed to assess its cytotoxic or cytostatic effects. In such studies, parameters like the half-maximal inhibitory concentration (IC50) are determined to quantify the compound's potency. For instance, studies on other novel compounds have utilized human cancer cell lines to demonstrate cytotoxic activity and to elucidate the mechanism of cell death, such as the induction of apoptosis through caspase-dependent pathways. nih.gov

The investigation of this compound in non-human cell lines could involve a variety of assays, including:

Cell Viability Assays: To determine the effect of the compound on cell proliferation and survival.

Apoptosis Assays: To investigate whether the compound induces programmed cell death.

Cell Cycle Analysis: To determine if the compound causes arrest at a specific phase of the cell cycle. nih.gov

Metabolic Assays: To assess the impact of the compound on cellular metabolism.

The data generated from these assays would provide a comprehensive profile of the cellular activities of this compound and would guide further preclinical development.

In biochemical experiments, reference compounds, or analytical standards, are essential for the validation and quality control of assays. A well-characterized compound with known properties can serve as a benchmark against which new compounds or experimental conditions can be compared.

Given its defined chemical structure, this compound could potentially serve as a reference compound in several contexts:

Enzyme Inhibition Assays: If the compound is found to be an inhibitor of a particular enzyme, it could be used as a positive control in screens for new inhibitors.

High-Throughput Screening (HTS): In large-scale screening campaigns, reference compounds are used to ensure the robustness and reproducibility of the assay.

Analytical Chemistry: A pure sample of this compound could be used as an analytical standard for the quantification of the compound in biological matrices using techniques like high-performance liquid chromatography (HPLC) or mass spectrometry (MS).

The availability of a well-characterized reference standard is crucial for ensuring the accuracy and comparability of experimental data across different laboratories and research studies.

Future Directions in Research on 4 Amino 6 Methylpteridin 2 3h One Chemistry and Biology

Development of Novel Synthetic Methodologies for Pteridinone Scaffolds

The creation of diverse libraries of pteridinone derivatives is crucial for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents. mdpi.com Consequently, a primary focus of future research is the development of more efficient and versatile synthetic methodologies. Traditional methods can be time-consuming and limited in scope, prompting a shift towards advanced strategies like solid-phase synthesis.

A notable advancement is the use of a solid-phase approach to generate various substituted dihydropteridinones from a single, versatile building block such as 4,6-dichloro-5-nitropyrimidine. mdpi.com This method allows for the rapid and efficient creation of a library of analogues for future SAR studies. The process typically involves attaching a starting material to a resin, performing a series of reactions to build the pteridinone core, and then cleaving the final product from the solid support. mdpi.com This contrasts with traditional solution-phase synthesis, which often requires purification after each step.

| Synthetic Approach | Description | Advantages | Key Building Block Example |

| Solid-Phase Synthesis | The synthesis of molecules attached to a solid polymer support. | Fast and efficient for creating libraries, simplified purification. mdpi.com | 4,6-dichloro-5-nitropyrimidine mdpi.com |

| Multi-Component Reactions | Combining three or more starting materials in a single reaction vessel to form a final product that contains portions of all initial components. | High atom economy, reduced reaction time, operational simplicity. researchgate.net | Not specified for pteridinones, but a general direction. |

| Traditional Solution-Phase | Reactions are carried out in a liquid solvent, with purification of intermediates at each step. | Well-established, scalable for a single target. | Varies widely. |

Advanced Computational Modeling for Complex Pteridine (B1203161) Systems

Computational chemistry offers powerful tools for understanding the structure, reactivity, and biological interactions of pteridine systems at an atomic level. As computational power increases, so does the sophistication of the models that can be applied to these complex molecules.

Future research will increasingly rely on advanced computational methods to predict the properties of novel pteridinone derivatives and to elucidate their mechanisms of action. Ab initio calculations, which are based on fundamental quantum mechanics principles, can be used to investigate phenomena such as the tautomerism of the pterin (B48896) ring, which is significant for its role in enzymatic reactions. nih.gov For instance, such calculations have been used to study the keto/enol tautomers of 6-methyl-7,8-dihydropterin (B91866) to understand its interaction with dihydrofolate reductase. nih.gov

Furthermore, the emergence of machine-learned potentials (MLPs) represents a new paradigm in molecular modeling. arxiv.org Techniques like the neuroevolution potential (NEP) method combine the accuracy of first-principles calculations with significantly enhanced computational speed. arxiv.org Applying these advanced MLP-driven molecular dynamics simulations will enable researchers to model complex processes, such as the binding of a pteridinone inhibitor to its target protein or the dynamics of pteridine-mediated reactions, with unprecedented accuracy and over longer timescales than previously possible. arxiv.org

Exploration of Undiscovered Biochemical Roles in Emerging Model Organisms

While the roles of pteridines are well-documented in humans and classical model organisms like Drosophila melanogaster, their functions in a wider range of species remain largely unexplored. mdpi.com Pteridines serve diverse functions in insects, acting as screening pigments, cofactors, and signaling molecules. mdpi.com Future research will delve into the unique biochemical pathways and roles of pteridines in emerging model organisms, which can reveal novel biological functions and enzymatic targets.

For example, a recent study on the predatory bug Orius laevigatus led to the first-time identification of several pteridines within this genus, including erythropterin (B12299411), leucopterin, and 7-methylxanthopterin. mdpi.com The investigation was prompted by a spontaneous color mutation, demonstrating how studying less common organisms can uncover new insights into pteridine metabolism and its physiological consequences. mdpi.com The accumulation of the orange pigment erythropterin was found to be responsible for the color change in the mutant strain. mdpi.com

By expanding research to a more diverse array of organisms, scientists can identify novel pteridine derivatives and enzymes involved in their synthesis and metabolism. This exploration could provide new leads for insecticides, antimicrobial agents, or therapeutic compounds that target species-specific pathways.

| Pteridine Identified in Orius laevigatus | Potential Function |

| Erythropterin | Orange pigment mdpi.com |

| Leucopterin | White pigment (inferred) mdpi.com |

| 7-Methylxanthopterin | Pigment/Metabolic intermediate mdpi.com |

| Xanthopterin | Yellow pigment/Metabolic intermediate mdpi.com |

| Isoxanthopterin | Metabolic intermediate mdpi.com |

| Pterin | Precursor to other pteridines mdpi.com |

| Biopterin (B10759762) | Enzyme cofactor mdpi.com |

Design of Next-Generation Research Probes for Pathway Elucidation

To unravel the complex biochemical pathways involving pteridines, researchers require sophisticated tools to track their synthesis, transport, and enzymatic conversion in real-time. A significant future direction is the design and synthesis of next-generation research probes based on the 4-Amino-6-methylpteridin-2(3H)-one scaffold and related structures.

These probes can be designed with several key features:

High Potency and Selectivity: By modifying the pteridinone core, potent and selective inhibitors can be created for specific enzymes in a pathway. For example, novel pteridinone derivatives have been synthesized as potent inhibitors of Polo-like kinase 1 (PLK1), a protein involved in cancer. nih.gov Such inhibitors can be used to probe the function of a specific enzyme within a cell or organism.

Fluorescent Tagging: Pteridines themselves are often fluorescent, a property that is already exploited for their detection and quantification using techniques like two-dimensional thin-layer chromatography (TLC). mdpi.commdpi.com Future probes could be engineered with enhanced or altered fluorescent properties (e.g., different excitation/emission wavelengths) to allow for more sensitive and specific visualization in cellular imaging experiments.

Photoaffinity Labeling: Probes can be designed with photoreactive groups that, upon exposure to UV light, form a covalent bond with their target enzyme. This allows for the irreversible labeling and subsequent identification of proteins that interact with the pteridinone probe, helping to de-orphan protein functions and identify new drug targets.

By creating these advanced chemical tools, researchers can more effectively elucidate the intricate network of pteridine metabolism and its role in health and disease, paving the way for new therapeutic strategies.

Q & A

Q. What are the standard synthetic routes for 4-Amino-6-methylpteridin-2(3H)-one, and how is purity ensured?

The synthesis typically involves multi-step reactions, such as condensation of 2-cyanoacetamide with substituted ketones under basic conditions (e.g., potassium tert-butoxide in DMSO), followed by hydrolysis or Hofmann reactions to introduce functional groups . Purification often employs column chromatography with solvents like ethanol-dichloromethane mixtures, and purity is verified via HPLC or melting point analysis. Yield optimization requires precise control of pH, temperature, and catalyst selection (e.g., tetrakis(triphenylphosphine) palladium(0) for cross-coupling reactions) .

Q. How is structural characterization of this compound performed using spectroscopic techniques?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and ring structure (e.g., δ ~12-14 ppm for NH groups in pyrimidinones) .

- IR spectroscopy : Identification of carbonyl stretches (~1650-1700 cm⁻¹) and amine/imine bands .

- Mass spectrometry (ESI-MS/HRMS) : For molecular weight confirmation and fragmentation patterns .

- X-ray crystallography : Resolves absolute configuration in crystalline derivatives .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Ventilation : Use fume hoods due to potential respiratory irritation .

- Personal protective equipment (PPE) : Gloves and goggles to prevent skin/eye contact .

- Flammability : Avoid open flames/sparks, as analogs like 3,4-dihydro-2H-pyran are highly flammable .

- First aid : Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound derivatives?

- Target identification : Use molecular docking to predict interactions with receptors (e.g., anticonvulsant targets like GABA receptors) .

- In vitro assays : Measure enzyme inhibition (e.g., methionine aminopeptidase-1) via fluorescence-based assays or radiolabeled binding studies .

- In vivo models : Employ rodent seizure models (e.g., maximal electroshock) for anticonvulsant evaluation, with dose-response analysis using software like GraphPad Prism .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for pyrimidinone derivatives?

- Meta-analysis : Compare datasets across studies to identify consistent trends (e.g., methyl groups at position 6 enhancing bioavailability) .

- Computational modeling : Validate SAR hypotheses with density functional theory (DFT) or molecular dynamics simulations .

- Synthetic diversification : Introduce substituents (e.g., trifluoromethyl or aryl groups) to isolate electronic vs. steric effects .

Q. How can reaction conditions be optimized in multi-step syntheses to improve yields?

- Temperature control : Low temperatures (0–5°C) minimize side reactions during sensitive steps like boronic acid couplings .

- Catalyst screening : Test palladium complexes (e.g., Pd(PPh₃)₄) for cross-coupling efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while dioxane/water mixtures facilitate Suzuki-Miyaura reactions .

Q. What advanced analytical methods validate enzyme inhibition mechanisms of this compound?

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity and thermodynamics .

- X-ray crystallography : Resolves inhibitor-enzyme co-crystal structures to identify key interactions (e.g., hydrogen bonds with catalytic residues) .

- Kinetic assays : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.